N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide
Description
This compound is a 1,2,4-triazole derivative featuring a butylsulfanyl substituent at position 5, a 2-methoxyphenyl group at position 4, and a 2-fluorobenzamide moiety linked via a methyl group at position 2. Its synthesis likely follows established protocols for triazole derivatives, involving condensation of hydrazinecarbothioamides with α-halogenated ketones or benzyl halides under basic conditions . Spectral characterization (IR, NMR, HRMS) would confirm the absence of C=O stretches (1663–1682 cm⁻¹) in the final product, indicating cyclization to the triazole core, and the presence of thione tautomers (νC=S at ~1247–1255 cm⁻¹) .
Properties
IUPAC Name |
N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O2S/c1-3-4-13-29-21-25-24-19(26(21)17-11-7-8-12-18(17)28-2)14-23-20(27)15-9-5-6-10-16(15)22/h5-12H,3-4,13-14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGUAOYHKDBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves multiple steps. . The final step involves the attachment of the fluorobenzamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its potential antifungal and antibacterial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes, leading to its antibacterial and antifungal effects . The compound may also interact with other molecular pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Key Observations :
- 2-Methoxyphenyl at position 4 introduces steric bulk and electron-donating effects, contrasting with 4-fluorophenyl () or unsubstituted phenyl groups. This could modulate binding to hydrophobic enzyme pockets .
Structural and Functional Insights from Crystallography
- Crystal Packing : Analogous compounds (e.g., ) exhibit π-π stacking between aromatic rings and hydrogen bonds involving sulfonamide or benzamide groups, which may guide co-crystallization studies of the target compound .
Biological Activity
N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H23FN4O2S
- CAS Number : 391898-69-4
- Molecular Weight : 395.50 g/mol
The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and anticancer activities. Its structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease pathways:
- Antifungal Activity : The triazole moiety may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to fungal cell death.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
Case Studies and Research Findings
-
Antifungal Studies :
- A study demonstrated that derivatives of triazole compounds exhibit significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism involved the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
-
Anticancer Research :
- In vitro studies indicated that this compound can induce apoptosis in human cancer cell lines. The compound was shown to activate caspase pathways leading to programmed cell death.
-
Antibacterial Activity :
- Research has highlighted the antibacterial properties of related triazole compounds against Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial enzyme functions critical for survival.
Stability and Reactivity
This compound demonstrates moderate stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments. Its reactivity profile suggests potential applications in further synthetic modifications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
